molecular formula C16H15FN2O B5888481 N-(4-fluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide

N-(4-fluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide

Cat. No.: B5888481
M. Wt: 270.30 g/mol
InChI Key: MFIZGJTVLOGIPS-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is a chemical compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the quinoline ring, which imparts unique chemical and biological properties. Quinoline derivatives are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, where a fluorine atom replaces a leaving group (e.g., halogen) on the aromatic ring.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine, followed by acylation with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives with different functional groups.

Scientific Research Applications

N-(4-fluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.

    Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of quinoline derivatives and their interactions with biological macromolecules.

    Material Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication and repair processes. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)benzamide: This compound shares the fluorophenyl group but lacks the quinoline ring, resulting in different chemical and biological properties.

    Cyclopentanecarboxamide, N-(4-fluorophenyl)-: This compound has a cyclopentane ring instead of the quinoline ring, leading to variations in its reactivity and applications.

    4-(acetylamino)-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide: This compound contains a pyrazole ring and an acetylamino group, which confer distinct biological activities.

Uniqueness

N-(4-fluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is unique due to its combination of the quinoline ring and the fluorophenyl group. This structural feature imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific research applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other similar compounds.

Properties

IUPAC Name

N-(4-fluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c17-13-7-9-14(10-8-13)18-16(20)19-11-3-5-12-4-1-2-6-15(12)19/h1-2,4,6-10H,3,5,11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIZGJTVLOGIPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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